molecular formula C19H21NO8S B2401063 Methyl 2-(4,5-dimethoxy-2-(((2-(methoxycarbonyl)phenyl)amino)sulfonyl)phenyl)acetate CAS No. 497061-14-0

Methyl 2-(4,5-dimethoxy-2-(((2-(methoxycarbonyl)phenyl)amino)sulfonyl)phenyl)acetate

Cat. No. B2401063
CAS RN: 497061-14-0
M. Wt: 423.44
InChI Key: RQXLMNDEFPNQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(4,5-dimethoxy-2-(((2-(methoxycarbonyl)phenyl)amino)sulfonyl)phenyl)acetate” is a chemical compound. It is available for purchase online for pharmaceutical testing .


Physical And Chemical Properties Analysis

Some basic physical and chemical properties like density, melting point, boiling point, etc., might be available , but the specific properties of this compound are not detailed in the search results.

Scientific Research Applications

  • Cyclization Reactions in Chemistry : This compound cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).

  • Preparation of Heterocyclic Systems : It is used as a reagent in the synthesis of various heterocyclic compounds like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 5H-thiazolo[3,2-a]pyrimidin-5-one (Selič et al., 1997).

  • One-Pot Synthesis Applications : It is involved in one-pot synthesis processes for creating compounds like 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone (Kočevar et al., 1992).

  • Synthesis of Aromatic Carbamates : This compound is utilized in the synthesis of aromatic carbamates derivatives containing a chromen-2-one fragment (Velikorodov et al., 2014).

  • Formation of Pyrroles : It aids in the preparation of 2-methyl-, 2-(methoxycarbonyl)methyl-, and 2,2-[(ethoxycarbonyl)(methoxycarbonyl)]methyl-5-phenylpyrroles (Zaman et al., 2007).

  • Synthesis of 1,5-Benzothiazepines : This compound is used in the synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group (Chhakra et al., 2019).

  • Synthesis of Oxindoles : It's involved in the synthesis of oxindoles via palladium-catalyzed CH functionalization (Magano et al., 2014).

  • Catalytic Methoxycarbonylation : The compound is used in the catalytic methoxycarbonylation of aromatic diamines with dimethyl carbonate to form dicarbamates (Baba et al., 2002).

properties

IUPAC Name

methyl 2-[[4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)phenyl]sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO8S/c1-25-15-9-12(10-18(21)27-3)17(11-16(15)26-2)29(23,24)20-14-8-6-5-7-13(14)19(22)28-4/h5-9,11,20H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXLMNDEFPNQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4,5-dimethoxy-2-(((2-(methoxycarbonyl)phenyl)amino)sulfonyl)phenyl)acetate

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